

# DGY-06-116 P-loop Cysteine Targeting: A Technical Guide

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Compound of Interest		
Compound Name:	DGY-06-116	
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### **Abstract**

**DGY-06-116** is a potent and selective irreversible covalent inhibitor of Src family kinases (SFKs). It distinguishes itself by targeting a cysteine residue (Cys277) located in the P-loop of the Src kinase domain, a novel mechanism that confers sustained target engagement and potent anti-proliferative effects in cancer cells dependent on Src signaling. This technical guide provides an in-depth overview of **DGY-06-116**, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of the pertinent signaling pathways.

## Introduction

The Src family of non-receptor tyrosine kinases are crucial regulators of a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src activity is a common feature in various human cancers, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC), making it a compelling target for therapeutic intervention.[1][2]

**DGY-06-116** was developed as a selective covalent inhibitor of Src.[3] It is a hybrid molecule derived from the structures of dasatinib and the promiscuous covalent kinase probe SM1-71.[4] This design allows **DGY-06-116** to form a covalent bond with Cys277 in the P-loop of Src,



leading to irreversible inhibition of its kinase activity.[3][5] This sustained inhibition of Src signaling provides a durable anti-tumor effect.[3]

# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **DGY-06-116**, facilitating a clear comparison of its potency and efficacy across various assays and cell lines.

Table 1: In Vitro Potency of **DGY-06-116** 

Target	Assay Type	IC50 (nM)	Incubation Time	Reference
Src	Kinase Assay	3	Not Specified	[6]
Src	Kinase Assay	2.6	1 hour	[5]
FGFR1	Kinase Assay	8340	Not Specified	[6]

Table 2: Anti-proliferative Activity of DGY-06-116

Cell Line	Cancer Type	GR50 (μM)	Incubation Time	Reference
H1975	NSCLC	0.3	72 hours	[3]
HCC827	NSCLC	0.5	72 hours	[3]
MDA-MB-231	TNBC	0.3	72 hours	[3]

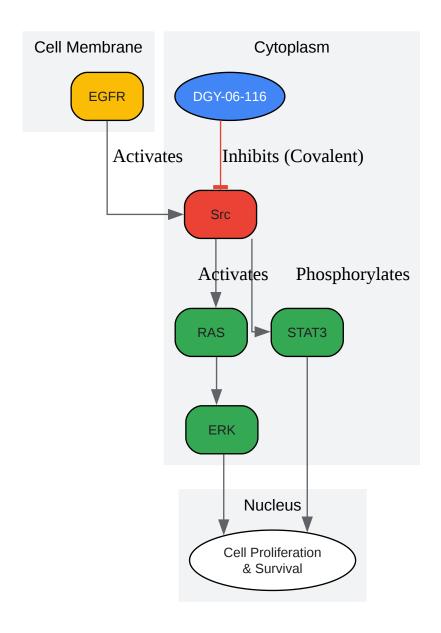
Table 3: In Vivo Pharmacokinetics of DGY-06-116 in B6 Mice

Parameter	Value	Dosing	Reference
Half-life (T1/2)	1.29 hours	5 mg/kg i.p.	[3]
Area Under the Curve (AUC)	12746.25 min⋅ng/mL	5 mg/kg i.p.	[3]



# **Signaling Pathway**

DGY-06-116 exerts its effects by inhibiting the Src signaling pathway, which is often hyperactivated in cancers like NSCLC and TNBC. Src kinase activity is regulated by phosphorylation, with autophosphorylation at Tyrosine 416 (Y416) being a key activation event. [7] In many cancer cells, Src acts downstream of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[1] Activated Src then phosphorylates a host of downstream substrates, leading to the activation of pro-survival and pro-proliferative signaling cascades, including the STAT3 and RAS/ERK pathways.[1][8] DGY-06-116's covalent binding to Src prevents its activation, thereby blocking these downstream signals.





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**DGY-06-116** Inhibition of the Src Signaling Pathway.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of **DGY-06-116**.

# Src Kinase Activity Assay (Mobility Shift Assay Principle)

This protocol is based on the principle of a mobility shift assay to measure the phosphorylation of a peptide substrate by Src kinase.

#### Materials:

- Recombinant human Src kinase
- Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 μM Naorthovanadate, 1.2 mM DTT)
- ATP
- Src peptide substrate (e.g., Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)[9]
- **DGY-06-116** (and other inhibitors for comparison)
- Stop solution (e.g., 75 mM H3PO4)
- Phosphocellulose paper
- Scintillation counter

#### Procedure:

Prepare a reaction mixture containing Src kinase in kinase buffer.



- Add DGY-06-116 at various concentrations to the reaction mixture and incubate for a specified time (e.g., 1 hour) at room temperature to allow for covalent bond formation.
- Initiate the kinase reaction by adding a mixture of the Src peptide substrate and [y-32P]ATP.
- Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at 30°C.
- Stop the reaction by adding the stop solution.
- Spot a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Measure the amount of incorporated <sup>32</sup>P in the peptide substrate using a scintillation counter.
- Calculate the percentage of inhibition at each **DGY-06-116** concentration and determine the IC50 value by fitting the data to a dose-response curve.

## **Cell Viability Assay (MTT Assay)**

This protocol describes the use of the MTT assay to determine the anti-proliferative effects of **DGY-06-116** on cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)
- Complete cell culture medium
- DGY-06-116
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- 96-well plates



· Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with a serial dilution of DGY-06-116 for 72 hours. Include a vehicle control (DMSO).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GR50 value.

## Western Blotting for Phospho-Src (Y416)

This protocol details the detection of phosphorylated Src at Y416 in cell lysates by western blotting.

#### Materials:

- Cancer cell lines (e.g., H1975, HCC827)
- DGY-06-116
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane



- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies:
  - Rabbit anti-phospho-Src (Y416)
  - Mouse or rabbit anti-total Src
  - Mouse or rabbit anti-β-actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced chemiluminescence (ECL) detection reagent
- · Imaging system

#### Procedure:

- Culture cells to 70-80% confluency and treat with **DGY-06-116** at the desired concentration and time (e.g.,  $1 \mu M$  for 2 hours).
- Lyse the cells in ice-cold lysis buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Src (Y416) overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL reagent and an imaging system.



 To normalize, the blot can be stripped and re-probed for total Src and a loading control like βactin.[7]

### Conclusion

**DGY-06-116** represents a significant advancement in the development of selective Src inhibitors. Its unique covalent mechanism of targeting Cys277 in the P-loop results in sustained and potent inhibition of Src kinase activity. This translates to robust anti-proliferative and cytotoxic effects in cancer cell lines that are dependent on Src signaling. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers interested in the study and application of **DGY-06-116** and other covalent kinase inhibitors. Further investigation into this compound and its novel mechanism of action holds promise for the development of new and effective cancer therapies.

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